molecular formula C19H22N2O3S B15009472 1-(4-{[4-(2-Methylphenyl)piperazin-1-yl]sulfonyl}phenyl)ethanone

1-(4-{[4-(2-Methylphenyl)piperazin-1-yl]sulfonyl}phenyl)ethanone

Cat. No.: B15009472
M. Wt: 358.5 g/mol
InChI Key: TUSFMVDODBDRPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-{[4-(2-METHYLPHENYL)PIPERAZIN-1-YL]SULFONYL}PHENYL)ETHAN-1-ONE is a complex organic compound belonging to the piperazine derivatives family. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

The synthesis of 1-(4-{[4-(2-METHYLPHENYL)PIPERAZIN-1-YL]SULFONYL}PHENYL)ETHAN-1-ONE involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The reaction yields protected piperazines, which are then deprotected using PhSH (thiophenol) followed by selective intramolecular cyclization .

Chemical Reactions Analysis

1-(4-{[4-(2-METHYLPHENYL)PIPERAZIN-1-YL]SULFONYL}PHENYL)ETHAN-1-ONE undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction may produce secondary amines.

Mechanism of Action

The mechanism of action of 1-(4-{[4-(2-METHYLPHENYL)PIPERAZIN-1-YL]SULFONYL}PHENYL)ETHAN-1-ONE involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission . The compound may also interact with other molecular pathways involved in oxidative stress and inflammation .

Comparison with Similar Compounds

1-(4-{[4-(2-METHYLPHENYL)PIPERAZIN-1-YL]SULFONYL}PHENYL)ETHAN-1-ONE can be compared with other piperazine derivatives such as:

Properties

Molecular Formula

C19H22N2O3S

Molecular Weight

358.5 g/mol

IUPAC Name

1-[4-[4-(2-methylphenyl)piperazin-1-yl]sulfonylphenyl]ethanone

InChI

InChI=1S/C19H22N2O3S/c1-15-5-3-4-6-19(15)20-11-13-21(14-12-20)25(23,24)18-9-7-17(8-10-18)16(2)22/h3-10H,11-14H2,1-2H3

InChI Key

TUSFMVDODBDRPG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.